molecular formula C10H6BrFO2 B13178795 Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate

Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate

Cat. No.: B13178795
M. Wt: 257.06 g/mol
InChI Key: ATUQUWVQVIIVLT-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H6BrFO2 It is a derivative of propiolic acid, featuring a bromo and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate typically involves the esterification of 4-bromo-2-fluorophenylacetylene with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study the effects of halogenated phenyl derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various industrial processes .

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate
  • Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate
  • Methyl 3-(4-bromo-2-chlorophenyl)prop-2-ynoate

Comparison: Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both bromo and fluoro groups can enhance the compound’s reactivity and binding affinity in biological systems .

Properties

Molecular Formula

C10H6BrFO2

Molecular Weight

257.06 g/mol

IUPAC Name

methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3

InChI Key

ATUQUWVQVIIVLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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